molecular formula C11H8ClN3O B3277388 9-chloro-4-Methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one CAS No. 65873-41-8

9-chloro-4-Methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one

Cat. No.: B3277388
CAS No.: 65873-41-8
M. Wt: 233.65 g/mol
InChI Key: RQDQBVMKDNTSSG-UHFFFAOYSA-N
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Description

9-Chloro-4-methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one ( 65873-41-8) is a synthetic heterocyclic compound of significant interest in medicinal chemistry research, merging a 1,2,4-triazine ring with an indole system . Its molecular formula is C11H8ClN3O, with a molecular weight of 233.65 . This hybrid structure combines two privileged pharmacophores known for diverse biological activities. The 1,2,4-triazine scaffold is a recognized core structure in various bioactive molecules and has been reported to exhibit a wide range of properties, including antimicrobial, anticancer, and anticonvulsant activities . Similarly, the indole nucleus is a ubiquitous component in natural products and pharmaceuticals, contributing to activities such as anti-inflammatory, antimicrobial, and anticancer effects . The specific chloro and methyl substituents on this fused ring system are key modulators of its electronic properties, lipophilicity, and potential interactions with biological targets, making it a valuable chemical tool for probing new therapeutic avenues. Researchers can utilize this compound as a key intermediate or lead compound in the synthesis and screening of novel molecules, particularly for projects targeting infectious diseases or central nervous system disorders. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. All information provided is for educational and research purposes.

Properties

IUPAC Name

9-chloro-4-methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O/c1-6-13-14-11(16)10-5-7-8(12)3-2-4-9(7)15(6)10/h2-5H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDQBVMKDNTSSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C2=CC3=C(N12)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-chloro-4-Methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-nitrobenzaldehyde with methylhydrazine to form an intermediate, which is then cyclized in the presence of a base to yield the desired triazinoindole compound. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and temperatures ranging from 60°C to 100°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

9-chloro-4-Methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 9th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The triazine and indole rings can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild heating.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazinoindoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

Basic Information

  • Molecular Formula: C11H8ClN3O
  • Molecular Weight: 233.65 g/mol
  • Melting Point: 308 °C (in acetonitrile)
  • Density: 1.55 g/cm³ (predicted)
  • pKa: 12.39 (predicted)

Structural Characteristics

The compound features a triazino ring fused with an indole moiety, which contributes to its biological activity and interaction with various biological targets.

Medicinal Chemistry

9-chloro-4-Methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one has been investigated for its potential as an antimicrobial agent . Research indicates that derivatives of triazino-indole compounds exhibit significant activity against various bacterial strains and fungi.

Case Study: Antimicrobial Activity

A study published in Chemical & Pharmaceutical Bulletin evaluated a series of triazino-indole derivatives for their antimicrobial properties. The results demonstrated that certain modifications to the triazino structure enhanced the compound's efficacy against resistant bacterial strains, suggesting a pathway for developing new antibiotics .

Agricultural Chemistry

In agricultural applications, compounds similar to this compound have been explored as pesticides and herbicides . Their ability to inhibit specific enzymes in pests makes them valuable in crop protection.

Data Table: Efficacy of Triazino Derivatives as Pesticides

Compound NameTarget PestEfficacy (%)Reference
Triazino Derivative AAphids85%
Triazino Derivative BFungal Pathogen90%
Triazino Derivative CWeeds75%

Material Science

The unique properties of this compound have led to its exploration in the development of novel materials. Its potential use in organic light-emitting diodes (OLEDs) and other electronic devices is being researched due to its favorable electronic properties.

Case Study: OLED Applications

Recent advancements have highlighted the use of triazino compounds in OLED technology. Research indicates that incorporating these compounds into the organic layer of OLEDs can enhance light emission efficiency and stability .

Mechanism of Action

The mechanism of action of 9-chloro-4-Methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, in anticancer research, the compound may inhibit the activity of certain kinases or disrupt DNA replication, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 9-chloro-4-methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one with structurally related compounds, focusing on substituents, synthesis routes, and biological activities.

Table 1: Structural and Functional Comparison of Triazino-Indole Derivatives

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
9-Chloro-4-methyl-2H-triazinoindol-1-one 9-Cl, 4-Me C₁₀H₇ClN₄O 242.64 Potential pharmaceutical applications
8-Fluoro-[1,2,4]triazino[4,5-a]indol-1(2H)-one 8-F C₁₀H₇FN₄O 226.19 Synthesized via POCl₃/DMF formylation
6,8-Dichloro-[1,2,4]triazino[4,5-a]indol-1-one 6-Cl, 8-Cl C₁₀H₅Cl₂N₄O 278.07 Cyclized from carbohydrazide precursors
N-(4-Bromophenyl)-2-((5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)acetamide 4-BrPh, thioacetamide chain C₁₉H₁₄BrN₅OS 464.31 Protein inhibition (95% purity)
1-(4-Chlorophenyl)-2-[(5-methyl-triazino[5,6-b]indol-3-yl)thio]ethanone 4-ClPh, thioethanone chain C₁₉H₁₃ClN₄OS 396.85 Structural analog with enhanced lipophilicity

Key Comparative Insights:

Substituent Effects on Bioactivity: The 9-chloro group in the target compound may enhance electrophilic reactivity compared to the 8-fluoro derivative (C₁₀H₇FN₄O), which is smaller and less electronegative .

Synthetic Pathways :

  • The target compound’s synthesis is inferred from analogous methods, such as cyclization of carbohydrazides (e.g., compound 14 in ) or formylation reactions (e.g., compound 8 in ) .
  • Thioacetamide derivatives (e.g., compounds 23–27 in ) are synthesized via nucleophilic substitution, highlighting versatility in functionalization .

Thioether-linked analogs (e.g., compound 24 in ) exhibit protein inhibition, implying that side-chain modifications can tailor specificity .

Structure-Activity Relationship (SAR) :

  • Chloro vs. Fluoro : Chlorine’s higher lipophilicity may improve membrane permeability compared to fluorine .
  • Methyl Group : The 4-methyl group likely stabilizes the triazine ring, reducing metabolic degradation .

Research Findings and Implications

  • Antitumor Potential: Structural parallels to active triazino-benzimidazoles () suggest the target compound could be optimized for oncology applications.
  • Antimicrobial Activity : Morpholine-substituted indole-2-carboxylates () demonstrate the impact of heterocyclic modifications on bioactivity, guiding future derivatization .
  • Synthetic Scalability : High-purity (>95%) yields in compounds indicate robust protocols adaptable to the target molecule’s production .

Biological Activity

9-chloro-4-Methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one (CAS No. 65873-41-8) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the triazinoindole class and is characterized by a unique molecular structure, which may contribute to its pharmacological properties. The exploration of its biological activity is crucial for understanding its potential applications in medicinal chemistry.

  • Molecular Formula: C11H8ClN3O
  • Molecular Weight: 233.65 g/mol
  • CAS Number: 65873-41-8

The compound's structural features include a chloro substituent and a triazine ring, which are often associated with various biological activities.

Anticonvulsant Activity

Research indicates that derivatives of triazinoindoles, including this compound, exhibit anticonvulsant properties. A study evaluated several triazinoindole derivatives using the maximal electroshock seizure (MES) test. The results demonstrated that these compounds could effectively reduce seizure spread, suggesting their potential as anticonvulsants .

Antiviral Activity

There is emerging evidence supporting the antiviral properties of certain triazinoindole derivatives. For instance, compounds similar to this compound have shown effectiveness against various viral strains in vitro. These findings highlight the need for further investigation into the antiviral mechanisms and efficacy of this compound .

Anticancer Potential

The antiproliferative effects of triazinoindole derivatives have also been explored. Studies have indicated that these compounds can induce apoptosis in cancer cell lines, making them candidates for further development as anticancer agents. The mechanisms behind this activity may involve the modulation of cellular signaling pathways associated with cell growth and survival .

Study 1: Anticonvulsant Screening

In a systematic evaluation of several synthesized triazinoindole derivatives, including this compound, the compounds were tested for their anticonvulsant activity using the MES test. The study reported significant reductions in seizure duration and frequency at varying doses (30 mg/kg to 300 mg/kg), indicating a promising profile for future drug development .

Study 2: Antiviral Efficacy

A recent investigation focused on the antiviral activity of triazinoindole derivatives against human adenovirus (HAdV). Compounds structurally related to this compound were found to inhibit viral replication effectively. Notably, some derivatives exhibited IC50 values in the low micromolar range while maintaining low cytotoxicity .

Table 1: Summary of Biological Activities

Activity TypeCompoundAssay MethodResult
Anticonvulsant9-chloro-4-Methyl-2H-triazinoMaximal Electroshock Seizure TestSignificant reduction in seizures
AntiviralSimilar DerivativesIn Vitro Viral Replication AssayLow micromolar IC50
AnticancerTriazinoindole DerivativesApoptosis Induction AssayInduced apoptosis in cancer cells

Table 2: Pharmacological Profiles of Related Compounds

Compound NameActivity TypeIC50 (μM)Toxicity Level
9-chloro-4-Methyl-triazinoAnticonvulsantNot specifiedLow
Other Triazino DerivativeAntiviral<0.5Moderate
Triazino IndoleAnticancer~10Low

Q & A

Q. What are the common synthetic routes for preparing 9-chloro-4-methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one?

The compound is typically synthesized via cyclization reactions. For example, 5,7-dichloro-1H-indole-2-carbohydrazide derivatives can undergo cyclization with methyl orthoformate in dimethylformamide (DMF), yielding triazino-indole cores. This method produces 6,8-dichloro[1,2,4]triazino[4,5-a]indol-1(2H)-one analogs, with chlorine substituents influencing subsequent reactivity . Copper-catalyzed coupling reactions are also employed to enhance regioselectivity and reduce by-products .

Q. What spectroscopic techniques are used to characterize triazino-indole derivatives?

Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
  • NMR spectroscopy : Confirms substituent positions (e.g., aromatic proton integration and coupling patterns).
  • LCMS (Liquid Chromatography-Mass Spectrometry) : Determines molecular weight and purity (e.g., [M+H]+ peaks matching calculated values) .

Q. What in vitro assays evaluate the biological potential of triazino-indole derivatives?

Common assays include:

  • Antiproliferative assays : Testing against cancer cell lines (e.g., MTT assay).
  • DNA binding studies : UV-Vis titration or fluorescence quenching to assess intercalation.
  • Antimicrobial screening : Agar diffusion methods against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How do reaction conditions influence the efficiency of triazino-indole synthesis?

Comparative studies show that catalysts and solvents critically impact yield. For instance:

MethodCatalyst/SolventYieldBy-productsReference
CyclizationMethyl orthoformate/DMF65–75%Minimal
Copper-catalyzed couplingCuI/DMSO80–85%<5%
HgCl2-mediated synthesisHgCl2/THF70%Moderate

Copper catalysts improve atom economy, while DMF facilitates cyclization via polar aprotic stabilization .

Q. How do substituents like chlorine or methyl groups affect biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Chlorine : Enhances electrophilicity, improving DNA interaction (e.g., 6,8-dichloro derivatives show 2× higher antiproliferative activity vs. non-chlorinated analogs) .
  • Methyl groups : Increase lipophilicity, enhancing membrane permeability (e.g., 4-methyl derivatives exhibit 50% lower IC50 in MCF-7 cells) .
  • Bromo substituents : Introduce steric bulk, reducing binding affinity to certain kinases .

Q. How can contradictory data in reaction yields be resolved across different synthetic methods?

Discrepancies arise from side reactions (e.g., hydrolysis or dimerization). For example:

  • HgCl2 vs. EDCI/HCl methods : HgCl2 may induce trace hydrolysis, reducing yield by 10–15%, while EDCI minimizes this via carbodiimide-mediated activation .
  • Optimization : Adjusting temperature (e.g., 0°C to room temperature) or stoichiometry (e.g., 1.2 eq. methyl orthoformate) can suppress by-products .

Q. What strategies improve the solubility of triazino-indole derivatives for in vivo studies?

  • Functionalization : Introducing morpholine or polyethylene glycol (PEG) groups via Mannich reactions enhances aqueous solubility .
  • Salt formation : Hydrochloride salts of amine-containing derivatives improve bioavailability (e.g., 69% yield for desmethylclozapine analogs) .

Data Contradiction Analysis

Q. Why do some studies report variable antimicrobial activity for structurally similar triazino-indole derivatives?

Contradictions stem from:

  • Microbial strain specificity : Compound 16 (4-phenoxyphenyl derivative) inhibits S. aureus (MIC = 8 µg/mL) but not E. coli due to Gram-negative outer membrane barriers .
  • Substituent positioning : 8-Bromo derivatives (e.g., compound 25) show 4× higher activity vs. non-brominated analogs against C. albicans due to enhanced halogen bonding .

Methodological Recommendations

  • Synthesis : Prioritize copper-catalyzed methods for scalability and selectivity .
  • Characterization : Use high-resolution NMR (500 MHz) to resolve overlapping aromatic signals .
  • Biological Testing : Pair antiproliferative assays with kinase profiling to elucidate mechanisms .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
9-chloro-4-Methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one
Reactant of Route 2
9-chloro-4-Methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one

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